(2R)-2-ethyl-5-iodopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
923582-47-2 |
|---|---|
Molecular Formula |
C7H15IO |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(2R)-2-ethyl-5-iodopentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-2-7(6-9)4-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
CZNJXXHTRLITLS-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCCI)CO |
Canonical SMILES |
CCC(CCCI)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2r 2 Ethyl 5 Iodopentan 1 Ol
Nucleophilic Substitution Reactions Involving the Iodine Moiety
The carbon-iodine bond in (2R)-2-ethyl-5-iodopentan-1-ol is the primary site for nucleophilic attack due to the high polarizability and good leaving group ability of the iodide ion.
Iodine-metal exchange reactions are a powerful tool for the formation of organometallic reagents. In the case of alkyl iodides, this transformation is typically achieved using highly reactive organometallic species. For instance, treatment of an alkyl iodide with an organolithium or organomagnesium reagent can lead to the corresponding alkyllithium or alkylmagnesium compound. uni-muenchen.de These newly formed organometallics are highly nucleophilic and can be quenched with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
While specific studies on this compound are not prevalent, the general reactivity of primary alkyl iodides suggests its capability to undergo such transformations. The resulting organometallic species would be a versatile intermediate in organic synthesis.
Table 1: Conceptual Iodine-Metal Exchange and Electrophilic Quenching This table presents a conceptual pathway based on established reactivity patterns of similar alkyl iodides.
| Step | Reagent | Intermediate/Product | Reaction Type |
| 1 | s-Bu₂Mg | (2R)-2-ethyl-5-magnesiopentan-1-ol | Iodine-Magnesium Exchange |
| 2 | Dicyclopropyl ketone | (2R)-2-ethyl-5-(1-hydroxy-dicyclopropylmethyl)pentan-1-ol | Nucleophilic Addition |
It is important to note that the presence of the hydroxyl group in this compound could potentially interfere with the iodine-metal exchange by acting as a proton source. Therefore, protection of the alcohol functionality would likely be necessary prior to the exchange reaction.
The primary alkyl iodide in this compound is susceptible to direct displacement by a variety of nucleophiles via an Sₙ2 mechanism. openstax.orgdekalb.k12.ga.us This type of reaction involves the backside attack of a nucleophile on the carbon atom bonded to the iodine, leading to inversion of stereochemistry if the carbon were chiral. In this specific molecule, the stereocenter is at the C2 position, not the site of substitution (C5), so the reaction proceeds without affecting the existing chirality.
A wide range of nucleophiles can be employed in these reactions, including alkoxides, cyanides, and amines, leading to the formation of ethers, nitriles, and amines, respectively.
Table 2: Examples of Direct Nucleophilic Displacement Reactions This table provides illustrative examples of potential Sₙ2 reactions.
| Nucleophile | Product | Functional Group Formed |
| Sodium methoxide (B1231860) (NaOCH₃) | (2R)-2-ethyl-5-methoxypentan-1-ol | Ether |
| Sodium cyanide (NaCN) | (2R)-6-hydroxy-5-ethylhexanenitrile | Nitrile |
| Ammonia (NH₃) | (2R)-2-ethyl-5-aminopentan-1-ol | Amine |
Iodine-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Cyclization and Rearrangement Reactions
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon attached to iodine within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.
Intramolecular cyclization of ω-hydroxy alkyl halides is a common method for the synthesis of cyclic ethers. organic-chemistry.org In the case of this compound, deprotonation of the primary alcohol with a suitable base would generate an alkoxide. This internal nucleophile can then attack the carbon bearing the iodine atom in an intramolecular Sₙ2 reaction, leading to the formation of a substituted tetrahydropyran.
The stereochemistry at the C2 position of the starting material would be retained in the final cyclic ether product.
While direct intramolecular cyclization of this compound itself to form chromenes or tetrahydroquinolines is not feasible, this compound could serve as a precursor for substrates that can undergo such cyclizations. For example, the iodoalkane could be coupled with a suitably substituted phenol (B47542) or aniline (B41778) derivative. The resulting intermediate could then undergo an intramolecular cyclization to form the desired heterocyclic ring system. The formation of such fused ring systems often relies on transition-metal catalysis or other activation methods. organic-chemistry.org
Hypervalent iodine reagents are known to mediate a variety of oxidative rearrangements. researchgate.netmdpi.combeilstein-journals.org While direct oxidative rearrangement of this compound using external hypervalent iodine reagents is a possibility, a more intriguing conceptual transformation involves the in situ generation of a hypervalent iodine species from the iodoalkane itself.
Oxidation of the iodine atom in this compound with a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), could conceptually lead to a hypervalent iodine intermediate. rsc.org This highly reactive species could then undergo a rearrangement, potentially involving the migration of an adjacent alkyl or hydride group. However, the specific outcome of such a reaction would be highly dependent on the reaction conditions and the stability of the intermediates formed. Such oxidative displacements can proceed with either retention or inversion of configuration at the reaction center. rsc.org
Intramolecular Cyclization Pathways (e.g., to Chromenes and Tetrahydroquinolines)
Derivatization of the Hydroxyl Functionality
The primary alcohol in this compound is a versatile handle for various chemical modifications, including protection, oxidation, esterification, and etherification. The presence of the primary iodide on the opposite end of the carbon chain generally does not interfere with these transformations, provided that appropriate reaction conditions are selected.
To facilitate selective reactions at the iodo- group or to prevent unwanted side reactions of the alcohol, the hydroxyl group can be temporarily protected. Common protecting groups for primary alcohols that are stable under a variety of reaction conditions are silyl (B83357) ethers and tetrahydropyranyl (THP) ethers. masterorganicchemistry.comsemanticscholar.org
The protection of a primary alcohol is often achieved with high selectivity in the presence of other functional groups. masterorganicchemistry.com For instance, the triphenylmethyl (trityl) group can be used for the selective protection of primary alcohols. Silyl ethers are particularly useful and are formed by reacting the alcohol with a silyl chloride in the presence of a base. semanticscholar.org THP ethers are another option, formed by reacting the alcohol with dihydropyran under acidic conditions. masterorganicchemistry.com Deprotection is typically achieved under mild conditions, for example, using a fluoride (B91410) source for silyl ethers or mild acid for THP ethers, which should not affect the iodoalkane. semanticscholar.org
Table 1: Representative Protection and Deprotection Reactions of Primary Alcohols
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Protection (Silylation) | R3SiCl, Base (e.g., Imidazole), Solvent (e.g., DMF) | R-OSiR3 | >90 |
| Protection (Tetrahydropyranylation) | Dihydropyran, Acid catalyst (e.g., p-TsOH), Solvent (e.g., CH2Cl2) | R-OTHP | >90 |
| Deprotection (Desilylation) | Fluoride source (e.g., TBAF), Solvent (e.g., THF) | R-OH | >95 |
| Deprotection (THP ether cleavage) | Mild acid (e.g., Acetic acid in THF/water) | R-OH | >90 |
Data inferred from reactions on analogous primary alcohols.
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.comtransformationtutoring.com The primary iodide is generally stable to these oxidation conditions.
For the selective oxidation to the corresponding aldehyde, (2R)-2-ethyl-5-iodopentanal, milder oxidizing agents are employed. Pyridinium chlorochromate (PCC) in dichloromethane (B109758) or the Dess-Martin periodinane are effective for this transformation, preventing over-oxidation to the carboxylic acid. transformationtutoring.comopenstax.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid, (2R)-2-ethyl-5-iodopentanoic acid. savemyexams.comopenstax.org
Table 2: Oxidation Reactions of Primary Alcohols
| Product | Reagents and Conditions | Typical Yield (%) |
|---|---|---|
| Aldehyde | PCC, CH2Cl2 | 85-95 |
| Aldehyde | Dess-Martin periodinane, CH2Cl2 | ~84 |
| Carboxylic Acid | KMnO4, NaOH(aq), heat | 70-90 |
| Carboxylic Acid | H2CrO4 (Jones reagent), acetone | 70-90 |
Data inferred from reactions on analogous primary alcohols. transformationtutoring.comopenstax.org
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. organic-chemistry.org This can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. These conditions are generally mild enough to not affect the primary iodide.
Etherification to form ethers can also be accomplished. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could be employed. transformationtutoring.com However, in the case of this compound, this could lead to a mixture of products, including intermolecular reaction between two molecules of the starting material. To favor the desired etherification with an external alkyl halide, conditions that promote the reaction with the added electrophile over the intramolecular or intermolecular reaction with the iodide would be necessary, such as using a large excess of the external alkyl halide.
Table 3: Esterification and Etherification of Primary Alcohols
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | R'COOH, Acid catalyst, heat | Ester |
| Esterification | R'COCl, Base (e.g., Pyridine) | Ester |
| Etherification | 1. NaH; 2. R'X | Ether |
General reaction conditions for primary alcohols.
Oxidation Reactions
Cascade and Domino Reactions Incorporating this compound
The presence of two reactive centers in this compound makes it a suitable substrate for cascade or domino reactions, where a single event triggers a sequence of transformations to rapidly build molecular complexity. thieme-connect.depageplace.deglobalresearchonline.net
One plausible cascade reaction involves the intramolecular substitution of the iodide by the alkoxide formed from the deprotonation of the hydroxyl group. This would lead to the formation of a cyclic ether, specifically (R)-2-ethyloxepane. This type of intramolecular Williamson ether synthesis is a common strategy for the formation of cyclic ethers. thieme-connect.de The reaction would be initiated by a base, which deprotonates the alcohol, and the resulting alkoxide would then displace the iodide in an intramolecular SN2 reaction.
Another possibility involves radical-mediated cascade reactions. For instance, a radical could be generated at a different position in the molecule through a separate transformation, which could then participate in a cyclization reaction involving either the hydroxyl or the iodo group. nih.govbeilstein-journals.org Furthermore, iodocyclization reactions of unsaturated alcohols are well-documented, although this would require prior modification of the starting material to introduce a site of unsaturation. researchgate.netresearchgate.net
Table 4: Potential Cascade Reaction of this compound
| Reaction Type | Reagents and Conditions | Plausible Product |
|---|---|---|
| Intramolecular Williamson Ether Synthesis | Base (e.g., NaH), Solvent (e.g., THF) | (R)-2-ethyloxepane |
Plausible reaction based on general principles of intramolecular cyclization.
Spectroscopic and Stereochemical Characterization of 2r 2 Ethyl 5 Iodopentan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (2R)-2-ethyl-5-iodopentan-1-ol, advanced NMR methods are indispensable for determining its three-dimensional structure.
Determination of Absolute Configuration via NMR
The absolute configuration of a chiral alcohol such as this compound can be determined using NMR spectroscopy through the use of chiral derivatizing agents (CDAs). drpress.org One common method is the Mosher's ester analysis. drpress.org In this approach, the alcohol is esterified with a chiral reagent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.net The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the chiral center, which can be analyzed to deduce the absolute configuration. drpress.org
Another approach involves the use of axially chiral derivatizing agents like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), which can be analyzed using ¹⁹F NMR spectroscopy. acs.org The trifluoromethyl group acts as a sensitive probe to the chiral environment. acs.org
Illustrative Data for Mosher's Ester Analysis of this compound:
| Proton | Hypothetical δ (S)-MTPA ester (ppm) | Hypothetical δ (R)-MTPA ester (ppm) | Δδ (δS - δR) |
| -CH₂OH | 3.85 | 3.95 | -0.10 |
| -CH(CH₂OH)CH₂- | 1.70 | 1.60 | +0.10 |
| -CH₂CH₂I | 3.20 | 3.20 | 0.00 |
Note: This table is illustrative and shows the expected pattern of chemical shift differences based on established models for Mosher's ester analysis.
Enantiospecific Analysis in Mixtures
NMR spectroscopy can be used for the enantiospecific analysis of chiral compounds in a mixture without prior separation. nih.gov This is achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. google.com These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer. For this compound, a suitable CSA, such as a chiral lanthanide shift reagent or a chiral alcohol like Pirkle's alcohol, would induce separate signals for the (R)- and (S)-enantiomers in the NMR spectrum. researchgate.net This method is crucial for determining the enantiomeric excess (ee) of a sample.
Recently, the simultaneous enantiospecific detection of multiple chiral molecules in a complex mixture has been demonstrated, highlighting the power of NMR in this field. nih.govgoogle.com
Conformational Analysis using NMR
The conformational preferences of this compound can be investigated using NMR spectroscopy by analyzing coupling constants and through-space interactions (NOE - Nuclear Overhauser Effect). rsc.orgauremn.org.br The flexible alkyl chain of the molecule can adopt various conformations, and the relative populations of these conformers can be determined. acs.org
The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred rotational conformations around the C-C bonds can be elucidated. researchgate.net For instance, the coupling constants between the protons on C1 and C2, and C2 and C3 would provide insight into the rotational state of the ethyl group and the pentyl chain. The presence of the bulky iodine atom is expected to significantly influence the conformational equilibrium. researchgate.net
Hypothetical ³JHH Coupling Constants for a Preferred Conformer of this compound:
| Coupled Protons | Hypothetical Coupling Constant (Hz) | Inferred Dihedral Angle |
| H1a - H2 | 4.5 | ~60° (gauche) |
| H1b - H2 | 10.5 | ~180° (anti) |
| H2 - H3a | 3.0 | ~60° (gauche) |
| H2 - H3b | 11.0 | ~180° (anti) |
Note: This table illustrates how coupling constants can be used to infer conformational preferences. Actual values would depend on the specific conformer populations.
Rotational Spectroscopy for Chirality Analysis
Rotational spectroscopy is a high-resolution technique that provides information about the moments of inertia of a molecule, from which a precise three-dimensional structure can be determined. nih.gov
Chiral Tag Rotational Spectroscopy for Enantiomeric Excess and Absolute Configuration
A powerful method for chiral analysis using rotational spectroscopy is the use of a chiral tag. illinois.eduillinois.edu In this technique, a non-covalent complex is formed between the chiral analyte and a chiral molecule of known absolute configuration (the "tag"). nih.govresearchgate.net This creates a pair of diastereomeric complexes that have distinct rotational spectra. illinois.edu
For this compound, a suitable chiral tag, such as (R)-propylene oxide, would be co-expanded with the sample in a pulsed jet. The resulting diastereomeric complexes, [this compound]...[(R)-propylene oxide] and [(2S)-2-ethyl-5-iodopentan-1-ol]...[(R)-propylene oxide], would have unique rotational constants. By comparing the experimental rotational spectra with those predicted from quantum chemical calculations, the absolute configuration of the analyte can be determined. researchgate.net Furthermore, the relative intensities of the spectral lines for the two diastereomers can be used to determine the enantiomeric excess of the sample. illinois.edu
Illustrative Rotational Constants for Chiral Tag Complexes:
| Complex | Hypothetical A (MHz) | Hypothetical B (MHz) | Hypothetical C (MHz) |
| [this compound]...[(R)-propylene oxide] | 1500 | 800 | 750 |
| [(2S)-2-ethyl-5-iodopentan-1-ol]...[(R)-propylene oxide] | 1550 | 780 | 730 |
Note: This table illustrates the expected differences in rotational constants for the diastereomeric complexes, which allows for their differentiation.
Mass Spectrometry (MS) in Mechanistic Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in mechanistic studies to identify intermediates and products of chemical reactions. While direct chiral differentiation by conventional mass spectrometry is not possible, it plays a crucial role in conjunction with other techniques.
In the context of this compound, mass spectrometry can be used to confirm the molecular weight and elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can provide structural information. For instance, the loss of an iodine atom or the hydroxymethyl group would be expected fragmentation pathways.
In mechanistic studies of reactions involving iodinated alkanes, such as nucleophilic substitution or elimination, mass spectrometry can be used to identify the products and any reaction intermediates that can be ionized. acs.orgvhu.edu.vn For example, in a reaction where the iodine is substituted, MS can confirm the mass of the new product. The use of isotopically labeled reagents in conjunction with MS can provide further mechanistic insights. researchgate.net
Detection and Identification of Reaction Intermediates
Understanding the mechanism of a chemical reaction is crucial for optimization and control. The synthesis of a chiral alcohol like this compound involves multi-step transformations where short-lived, unstable reaction intermediates are formed. nih.gov The direct detection and characterization of these species are challenging but can be achieved through various in-situ (in the reaction mixture) spectroscopic methods and trapping experiments. nih.govdalalinstitute.com
In-Situ Spectroscopic Monitoring: Continuous monitoring of the reaction provides real-time data on the concentration of reactants, products, and transient intermediates. nih.govmt.com Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. dalalinstitute.comnih.gov For a hypothetical synthesis of this compound, these methods could track the disappearance of starting material signals and the appearance of product peaks, while also potentially revealing the presence of fleeting intermediates. rsc.org For instance, in a reaction involving the opening of a chiral epoxide, in-situ FTIR could monitor the change in the C-O stretching frequency, while NMR could detect the formation of a temporary carbocation or an intermediate complex. dalalinstitute.comresearchgate.net
Trapping Experiments: When intermediates are too short-lived or at too low a concentration to be observed directly, they can be "trapped." dalalinstitute.com This involves introducing a highly reactive species into the reaction mixture that specifically reacts with the intermediate to form a stable, isolable product. dalalinstitute.com The structure of this new product provides strong evidence for the structure of the original transient intermediate. For example, if a carbocation intermediate were suspected in the synthesis, adding a potent nucleophile could lead to a side-product whose characterization would confirm the carbocation's existence. nih.gov
Below is a summary of techniques applicable to the identification of reaction intermediates.
| Technique | Principle | Application to Synthesis of this compound |
| In-Situ FTIR Spectroscopy | Monitors changes in vibrational frequencies of functional groups in real-time. rsc.orgacs.org | Tracking the conversion of functional groups, e.g., disappearance of a C=C bond or appearance of a C-I or O-H bond. |
| In-Situ NMR Spectroscopy | Provides detailed structural information on molecules in solution, allowing for the identification of transient species. dalalinstitute.com | Detecting key intermediates like carbocations or organometallic complexes that may form during the synthetic sequence. |
| Mass Spectrometry | Can be used to detect the mass of highly reactive intermediates, often by coupling the reaction setup directly to the spectrometer. nih.gov | Identifying the mass-to-charge ratio of proposed intermediates, providing evidence for their elemental composition. |
| Trapping Experiments | An unstable intermediate is intercepted by a reactive agent to form a stable, characterizable product. nih.govdalalinstitute.com | Confirming the presence of highly reactive species (e.g., radicals, carbocations) by analyzing the structure of the trapped adduct. |
X-ray Crystallographic Analysis for Solid-State Stereochemistry (Applicability to suitable derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govwikipedia.org However, this technique requires a well-ordered single crystal, which can be difficult to obtain for oils or low-melting-point solids, as is likely the case for this compound. researchgate.net
Derivatization for Crystallization: To overcome this limitation, the chiral alcohol can be converted into a suitable crystalline derivative. drpress.org This is achieved by reacting the primary alcohol group with a chiral or achiral reagent that introduces functionalities prone to crystallization, such as aromatic rings or groups capable of strong hydrogen bonding. tcichemicals.com For this compound, esterification of the hydroxyl group is a common strategy.
The Role of the Heavy Atom: The presence of the iodine atom in the molecule is highly advantageous for X-ray crystallography. nih.gov Iodine is a "heavy atom" that scatters X-rays anomalously. researchgate.net This anomalous dispersion effect allows for the unambiguous determination of the absolute configuration of the stereocenter (the C2 carbon) without the need for a chiral derivatizing agent of known configuration. nih.govresearchgate.net The crystallographic analysis of a suitable derivative would thus confirm the (R) configuration.
The table below lists potential derivatizing agents for this compound.
| Derivative Type | Example Reagent | Rationale |
| Ester | 3,5-Dinitrobenzoyl chloride | Introduces rigid, planar aromatic rings and polar nitro groups which promote crystallization and intermolecular interactions. |
| Ester | Phthalic anhydride (B1165640) | Forms a phthalate (B1215562) ester, where the carboxylic acid group can facilitate salt formation or hydrogen bonding networks. mdpi.com |
| Urethane (B1682113) | Phenyl isocyanate | Creates a urethane linkage with N-H groups available for hydrogen bonding, aiding in the formation of a stable crystal lattice. |
| Chiral Ester | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Forms a diastereomeric ester. Successful separation and crystallization of one diastereomer allows for the determination of the alcohol's absolute configuration. mdpi.com |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties (Conceptual based on other chiral molecules)
VCD and ECD are chiroptical spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules in solution. nih.govnumberanalytics.com Unlike conventional spectroscopy (like IR or UV-Vis), which gives identical spectra for enantiomers, VCD and ECD spectra are opposite for a pair of enantiomers, making them powerful tools for determining absolute configuration. encyclopedia.pub
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org Since VCD is sensitive to the spatial arrangement of atoms, it provides a detailed conformational and configurational fingerprint of the molecule. whiterose.ac.ukrsc.org For this compound, VCD signals would be expected for the stretching and bending modes of the C-H bonds around the chiral center, the O-H bond, and the C-I bond. The experimental VCD spectrum can be compared to spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the (R) and (S) enantiomers. wikipedia.orgacs.org A match between the experimental and the calculated spectrum for the (R) configuration would confirm the stereochemistry. nih.gov
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the UV-visible region, corresponding to electronic transitions. nih.govull.es The sign and intensity of the ECD signals (known as Cotton effects) are highly dependent on the absolute configuration of the molecule. nih.gov While this compound lacks strong chromophores that absorb in the typical ECD range (200-400 nm), the carbon-iodine bond exhibits electronic transitions at lower wavelengths (around 260 nm). frontiersin.orgmzos.hr The chirality at the C2 position would induce a weak ECD signal for this transition. The absolute configuration can be assigned by comparing the experimental ECD spectrum with time-dependent DFT (TD-DFT) calculations. nih.govnih.gov
The table below outlines a conceptual chiroptical analysis of this compound.
| Spectroscopy | Relevant Functional Group/Transition | Expected Information | Method of Analysis |
| VCD | C-H, O-H, C-C vibrational modes | A unique spectral fingerprint based on the molecule's 3D structure in solution. wikipedia.org | Comparison of the experimental spectrum with DFT-calculated spectra for the (R) and (S) configurations. acs.org |
| ECD | n → σ* transition of the C-I bond (~260 nm) | A Cotton effect (positive or negative peak) whose sign is indicative of the absolute configuration. nih.govfrontiersin.org | Comparison of the experimental spectrum with TD-DFT calculated spectra for the (R) and (S) configurations. nih.gov |
Applications As a Chiral Building Block in Advanced Organic Synthesis
Role in the Synthesis of Complex Natural Products and Their Analogues
There is currently no available research data or published literature that details the use of (2R)-2-ethyl-5-iodopentan-1-ol in the synthesis of complex natural products or their analogues.
Hypothetically, a chiral building block like this compound could serve as a fragment for the construction of larger, stereochemically defined molecules. The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in ether or ester linkages. The iodide is an excellent leaving group, making it suitable for a variety of carbon-carbon bond-forming reactions, such as in alkylation or coupling reactions. The defined stereocenter would be incorporated into the target natural product, influencing its final three-dimensional structure, which is often crucial for its biological activity.
Utility in the Preparation of Pharmaceutical Intermediates and Lead Compounds
No specific instances of this compound being utilized in the preparation of pharmaceutical intermediates or lead compounds have been documented in the accessible scientific literature.
In principle, the structural motifs present in this compound are relevant to medicinal chemistry. The chiral ethyl group at the C2 position could be a key feature for binding to a biological target. The iodopentyl chain offers a reactive handle for the introduction of various pharmacophores through nucleophilic substitution reactions. For example, the iodide could be displaced by amines, thiols, or other heteroatomic nucleophiles to generate a library of compounds for screening as potential drug candidates. The primary alcohol provides a site for further derivatization to modulate properties like solubility and metabolic stability.
Development of Optically Active Fine Chemicals and Specialty Materials
The application of this compound in the development of optically active fine chemicals and specialty materials is not described in current research or patents.
As a chiral molecule, this compound could theoretically be a precursor for various optically active fine chemicals. For instance, it could be used to synthesize chiral solvents, additives for chiral chromatography, or as a starting material for the production of liquid crystals. In the realm of specialty materials, the primary alcohol could be polymerized, or the molecule could be incorporated into a larger polymer structure, to create optically active polymers with specific chiroptical properties.
Design and Synthesis of Ligands and Catalysts with Defined Chirality
There is no evidence in the scientific literature of this compound being used for the design and synthesis of ligands and catalysts with defined chirality.
The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. rsc.orgnih.govtu-clausthal.deresearchgate.net A molecule like this compound possesses the necessary chirality but would require significant modification to function as a ligand. The primary alcohol and the alkyl iodide could be transformed into coordinating groups, such as phosphines, amines, or ethers. The stereogenic center would be positioned to influence the coordination geometry around a metal center, thereby directing the stereochemical outcome of a catalyzed reaction.
Future Directions and Emerging Research Avenues in Chiral Iodoalcohol Chemistry
Development of Highly Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of chiral iodoalcohols. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key Research Thrusts:
Mechanochemistry: A significant advancement is the use of mechanochemical methods, such as ball milling, to synthesize iodoalcohols. researchgate.net These solvent-free or low-solvent techniques avoid the use of bulk, often hazardous, solvents, which is a major step towards greener processes. A notable example is the catalyst-free functionalization of olefins using hypervalent iodine reagents to produce 1,4-iodoalcohols. researchgate.netresearcher.life This method is not only environmentally friendly but can also provide access to products that are difficult to obtain through traditional solution-phase chemistry. researchgate.net
Biocatalysis: The use of enzymes (biocatalysis) is an emerging green strategy. numberanalytics.comchiralpedia.com Enzymes operate under mild conditions (temperature and pH) and exhibit high chemo-, regio-, and enantioselectivity, reducing the need for protecting groups and minimizing byproducts. Research is exploring enzymes for the kinetic resolution of racemic iodoalcohols or for the direct, asymmetric synthesis from prochiral precursors. numberanalytics.com
Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and efficiency. numberanalytics.comacs.org Reactions can be performed at elevated temperatures and pressures with greater control, often leading to higher yields and shorter reaction times. The integration of flow reactors for iodofunctionalization reactions is a promising avenue for the large-scale, sustainable production of chiral iodoalcohols. acs.org
Table 1: Comparison of Synthetic Methodologies for Chiral Iodoalcohols
| Methodology | Advantages | Challenges | Key Research Areas |
|---|---|---|---|
| Mechanochemistry | Reduced solvent use, unique reactivity, catalyst-free options. researchgate.netresearcher.life | Scalability, reaction monitoring, substrate scope limitations. | Development of new milling equipment, real-time reaction analysis. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. numberanalytics.comchiralpedia.com | Enzyme stability, substrate scope, cost of enzymes. | Enzyme engineering, immobilization techniques, discovery of novel enzymes. |
| Flow Chemistry | Enhanced safety and control, scalability, faster reactions. numberanalytics.comacs.org | Initial equipment cost, potential for clogging. | Miniaturization, integration with purification, development of new reactor designs. |
| Asymmetric Catalysis | High enantioselectivity, broad applicability. nih.govsciencedaily.com | Cost of precious metal catalysts, catalyst recovery. | Use of earth-abundant metals, organocatalysis, catalyst recycling strategies. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
Researchers are actively exploring new ways to utilize the dual functionality of chiral iodoalcohols. The carbon-iodine bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the hydroxyl group allows for a different set of transformations or can direct the reactivity of the molecule.
Recent Developments:
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents in conjunction with iodoalcohols is a burgeoning field. researchgate.netacs.orgresearchgate.net These reagents can facilitate novel oxidative cyclizations and rearrangements, leading to complex molecular architectures from simple iodoalcohol precursors.
Chiral Derivatizing Agents (CDAs): To analyze and separate enantiomers, chiral derivatizing agents are employed. wikipedia.orgnih.gov These agents react with the alcohol functional group of the iodoalcohol to form diastereomers, which can then be distinguished and separated using techniques like chromatography or NMR spectroscopy. wikipedia.orgresearchgate.net Commonly used CDAs include Mosher's acid and GITC. wikipedia.orgnih.gov The development of new, more efficient CDAs is an ongoing area of research.
Cross-Coupling Reactions: The C-I bond is highly suitable for various cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. frontiersin.org This allows for the introduction of a wide array of alkyl, aryl, and vinyl groups, significantly expanding the molecular diversity accessible from a single chiral iodoalcohol intermediate.
Intramolecular Cyclizations: The proximity of the hydroxyl and iodo-substituted carbon allows for powerful intramolecular cyclization strategies. Depending on the chain length between the two functional groups, this can be used to stereoselectively synthesize important cyclic structures like chiral tetrahydrofurans or tetrahydropyrans, which are common motifs in natural products.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A fundamental understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient synthetic routes. The synergy between advanced analytical techniques and computational chemistry is providing unprecedented insight into the behavior of chiral iodoalcohols.
Advanced Spectroscopy: Techniques like chiral tag rotational spectroscopy are emerging for the precise determination of absolute configuration and enantiomeric excess without the need for reference samples. nih.gov High-resolution NMR and mass spectrometry are used not only for structural confirmation but also to study reaction kinetics and identify transient intermediates. researchgate.netresearchgate.net For instance, studying the adsorption of 2-iodoethanol (B1213209) on a palladium surface using techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) has revealed how molecular orientation affects reaction selectivity. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. rsc.orgsumitomo-chem.co.jp Computational studies can map out entire reaction pathways, identify transition states, and explain the origins of stereoselectivity. nih.gov For example, DFT calculations can model the interaction between a chiral catalyst and an iodoalcohol substrate, providing a rational basis for designing more selective catalysts. frontiersin.orgnih.gov This predictive power accelerates the discovery and optimization of complex chemical reactions. rsc.org
Table 2: Advanced Techniques for Chiral Iodoalcohol Analysis
| Technique | Application | Insights Gained |
|---|---|---|
| Chiral Tag Rotational Spectroscopy | Determination of absolute configuration and enantiomeric excess. nih.gov | Unambiguous structural assignment without derivatization that could cause racemization. nih.gov |
| High-Resolution NMR | Structural elucidation, mechanistic studies, analysis of diastereomeric derivatives. wikipedia.org | Conformation of molecules, non-covalent interactions, reaction kinetics. rsc.org |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. rsc.orgsumitomo-chem.co.jp | Transition state energies, origins of enantioselectivity, catalyst-substrate interactions. nih.gov |
| Surface Science Techniques (e.g., HREELS, TPD) | Studying reactions on catalyst surfaces. researchgate.net | Adsorption geometry, surface intermediates, influence of coverage on reaction pathways. researchgate.net |
Expansion of Applications in Diverse Scientific and Industrial Fields
The versatility of chiral iodoalcohols like (2R)-2-ethyl-5-iodopentan-1-ol makes them attractive building blocks in a variety of high-value applications.
Pharmaceuticals: Chirality is a critical factor in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. musechem.comnih.gov Chiral iodoalcohols are key intermediates in the total synthesis of complex, biologically active natural products and pharmaceutical agents. nih.gov Their ability to undergo diverse transformations allows for the construction of specific stereocenters found in many modern drugs.
Materials Science: There is growing interest in the use of chiral molecules for the development of advanced materials. musechem.comnih.gov Chiral liquid crystals, polymers, and metal-organic frameworks (MOFs) can exhibit unique optical, electronic, and recognition properties. Chiral iodoalcohols can be incorporated into these materials to impart chirality, leading to applications in areas like enantioselective sensors, asymmetric catalysis, and chiroptical devices. yale.edunih.gov
Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides is often dependent on their stereochemistry. musechem.com The use of single-enantiomer agrochemicals can lead to greater efficacy and a reduced environmental impact. musechem.comresearchgate.net Chiral iodoalcohols serve as precursors for the synthesis of these enantiomerically pure compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
